molecular formula C16H33O4S- B12567292 Hexadecan-2-YL sulfate CAS No. 192590-39-9

Hexadecan-2-YL sulfate

Cat. No.: B12567292
CAS No.: 192590-39-9
M. Wt: 321.5 g/mol
InChI Key: XVCBXKRXOMMOAL-UHFFFAOYSA-M
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Description

Hexadecan-2-YL sulfate is an organic compound with the molecular formula C16H34O4S. It is a sulfate ester derived from hexadecan-2-ol, a long-chain fatty alcohol. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecan-2-YL sulfate can be synthesized through the sulfation of hexadecan-2-ol. The process typically involves the reaction of hexadecan-2-ol with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine or dioxane. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfate ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous sulfation processes. These processes use specialized reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The sulfation reaction is followed by neutralization and purification steps to obtain the pure sulfate ester.

Chemical Reactions Analysis

Types of Reactions

Hexadecan-2-YL sulfate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form hexadecan-2-ol and sulfuric acid.

    Oxidation: It can be oxidized to form corresponding sulfonic acids.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products Formed

    Hydrolysis: Hexadecan-2-ol and sulfuric acid.

    Oxidation: Hexadecan-2-sulfonic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexadecan-2-YL sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.

    Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.

Mechanism of Action

The mechanism of action of Hexadecan-2-YL sulfate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps stabilize mixtures of oil and water.

Comparison with Similar Compounds

Hexadecan-2-YL sulfate can be compared with other sulfate esters and surfactants:

    Similar Compounds: Sodium lauryl sulfate, cetyl sulfate, and octadecyl sulfate.

    Uniqueness: this compound has a longer carbon chain compared to sodium lauryl sulfate, providing different surfactant properties and applications. Its specific structure allows for unique interactions in biological and chemical systems.

Properties

CAS No.

192590-39-9

Molecular Formula

C16H33O4S-

Molecular Weight

321.5 g/mol

IUPAC Name

hexadecan-2-yl sulfate

InChI

InChI=1S/C16H34O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)20-21(17,18)19/h16H,3-15H2,1-2H3,(H,17,18,19)/p-1

InChI Key

XVCBXKRXOMMOAL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCC(C)OS(=O)(=O)[O-]

Origin of Product

United States

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